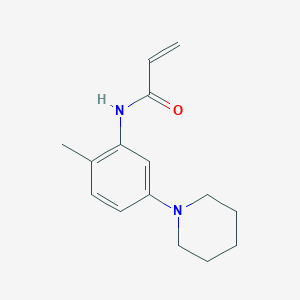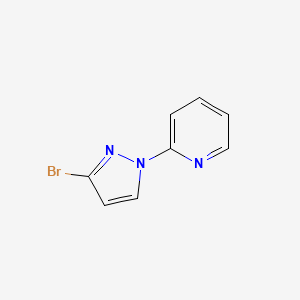
2-(3-Bromo-1H-pyrazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Bromo-1H-pyrazol-1-yl)pyridine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It also contains a bromine atom attached to the pyrazole ring .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific scaffold, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, is produced by Wang Y et al. as an insecticidal compound .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring attached to a pyridine ring. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A highly regioselective three-component reaction of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides provides 3-trifluoromethylpyrazoles .科学的研究の応用
Molecular Structure and Synthesis
Synthesis and Biological Characterization : 2-(3-Bromo-1H-pyrazol-1-yl)pyridine and similar compounds are actively synthesized and characterized for their biological activities. For instance, a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including this compound, were synthesized and evaluated for anti-inflammatory activity, revealing significant potential in this area (El-Tombary, 2013).
Radiosynthesis for Imaging : The compound has also been used in the radiosynthesis of specific PET imaging agents. For example, 2-((4-(1-[(11)C]Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)-quinoline, a specific PDE10A inhibitor, was radiosynthesized for potential application in imaging PDE10A in rodent and non-human primate brain (Tu et al., 2011).
Cytoprotective Effects : Compounds related to this compound have demonstrated cytoprotective effects. For instance, 4,6-bis(1H-pyrazol-1-yl)pyrimidine showed potent inhibitory effects on HCI.ethanol-induced gastric lesions in rats, indicating a potential therapeutic application for gastric mucosal ulcers (Ikeda et al., 1997).
Biological Applications and Pharmacodynamics
Evaluation in Neurodegenerative Disorders : The fluoropropoxy substituted 2-(6-chloro-2-phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide, which has structural similarities, demonstrated high in vitro affinity for peripheral benzodiazepine receptors and was evaluated for its potential in imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Anti-Inflammatory and DNA Binding Properties : Schiff bases similar to this compound, and their respective palladium (II) complexes, were synthesized and characterized, showing significant anti-inflammatory activities and binding affinities with CT-DNA, which implies potential therapeutic applications (Bhuvaneswari et al., 2020).
Pharmacokinetic Studies and Drug Development
Gastrointestinal Absorption Studies : Research on similar compounds, like 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate, investigated the gastrointestinal absorption in dogs, revealing that absorption mainly occurs in the small bowel, which is crucial for understanding drug bioavailability (Mizuta et al., 1990).
Neuropharmacology for Pain Treatment : Tetrahydropyrido-pyrazoles, similar in structure to this compound, were discovered as potent inhibitors of tumour necrosis factor-alpha, showcasing efficacy in acute and neuropathic pain models, highlighting the compound's therapeutic potential in pain management (Yogeeswari et al., 2013).
作用機序
Target of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antileishmanial and antimalarial activities . They have also shown insecticidal activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial activity, with one compound exhibiting a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
将来の方向性
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “2-(3-Bromo-1H-pyrazol-1-yl)pyridine” and other pyrazole compounds may continue to be a significant area of research in the future.
生化学分析
Biochemical Properties
Pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The specific enzymes, proteins, and other biomolecules that 2-(3-Bromo-1H-pyrazol-1-yl)pyridine interacts with are yet to be identified.
Cellular Effects
Related pyrazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazoles can undergo tautomerism, a phenomenon that may influence their reactivity and biological activities
Dosage Effects in Animal Models
Related pyrazoline derivatives have shown neuroprotective effects in fish models .
Metabolic Pathways
Pyrazoles can undergo various reactions, including [3 + 2] cycloaddition, condensation, and dehydrogenative coupling , which may be relevant to its metabolic pathways.
特性
IUPAC Name |
2-(3-bromopyrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXFMEWTXMTUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea](/img/structure/B2535669.png)
![1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2535671.png)

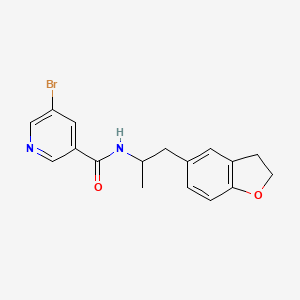
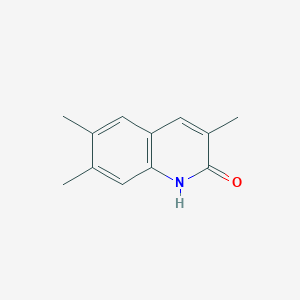
![8-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2535678.png)
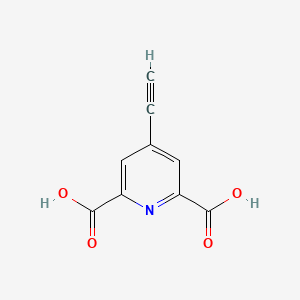
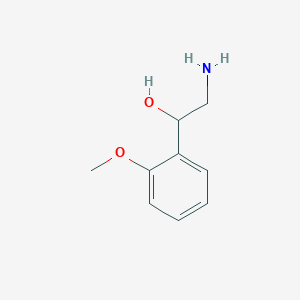
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2535684.png)
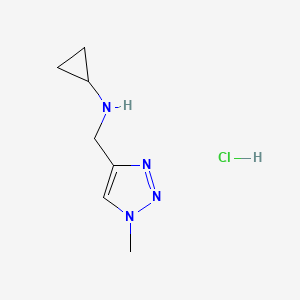
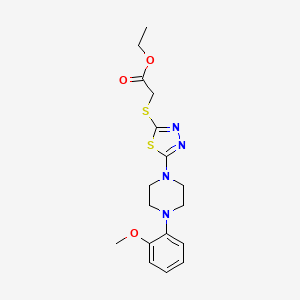
![Ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2535687.png)
![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535690.png)
